6-Amino-2-(aminomethyl)-5-methyl-3,4-dihydropyrimidin-4-one
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Overview
Description
6-Amino-2-(aminomethyl)-5-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(aminomethyl)-5-methyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with formaldehyde and methylamine under basic conditions. The reaction proceeds through nucleophilic substitution and cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(aminomethyl)-5-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated pyrimidine derivatives.
Scientific Research Applications
6-Amino-2-(aminomethyl)-5-methyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Amino-2-(aminomethyl)-5-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylpyridine: Similar in structure but lacks the aminomethyl group.
6-Amino-2-thiouracil: Contains a sulfur atom instead of the aminomethyl group.
5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid: Contains an indole ring instead of a pyrimidine ring.
Uniqueness
6-Amino-2-(aminomethyl)-5-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its aminomethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C6H10N4O |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-amino-2-(aminomethyl)-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H10N4O/c1-3-5(8)9-4(2-7)10-6(3)11/h2,7H2,1H3,(H3,8,9,10,11) |
InChI Key |
UEJJSFUHFGNJGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(NC1=O)CN)N |
Origin of Product |
United States |
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